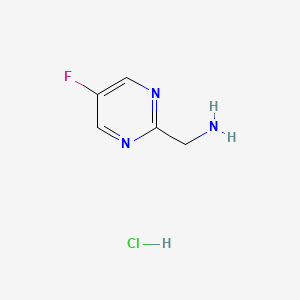

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride

Description

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7ClFN3. It is a fluorinated pyrimidine derivative, which is often used in various scientific research applications due to its unique chemical properties .

Propriétés

IUPAC Name |

(5-fluoropyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICRVBJGXJEXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-30-3 | |

| Record name | 2-Pyrimidinemethanamine, 5-fluoro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of 5-fluoropyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and stability of the product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: (5-Fluoropyrimidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.

Substitution reactions: These include reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include potassium carbonate (K2CO3) for nucleophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis, similar to other fluoropyrimidines. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.

2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine used in various chemical syntheses.

Uniqueness: (5-Fluoropyrimidin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can impart different chemical and biological properties compared to other fluoropyrimidines .

Activité Biologique

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride is a fluorinated pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorine atom at the 5-position of the pyrimidine ring, which enhances its biological activity. Its molecular formula is with a molar mass of approximately 174.59 g/mol. The presence of the amino group contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves:

- Inhibition of Nucleic Acid Synthesis : Similar to other fluoropyrimidines, this compound may interfere with DNA and RNA synthesis by mimicking nucleobases, leading to disruption in cellular replication processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, particularly protein kinases such as CDK4 and CDK6, which are crucial for cell cycle regulation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating:

- Cell Proliferation Inhibition : The compound has shown the ability to inhibit the growth of several cancer cell lines in vitro, suggesting potential as an anti-cancer agent .

- Apoptosis Induction : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, further supporting its role in cancer therapy .

Case Studies

- Study on Acute Myeloid Leukemia : In a study involving MV4-11 cells (a model for acute myeloid leukemia), treatment with this compound resulted in significant cell cycle arrest and apoptosis at various concentrations (0.25 μM to 2.50 μM) .

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types. For instance, pairing it with taxanes showed improved cytotoxic effects compared to monotherapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| (5-Fluoropyrimidin-2-yl)methanamine HCl | Anticancer, enzyme inhibition | Fluorinated pyrimidine structure |

| 5-Fluoro-N-methylpyrimidin-4-amine | Ion channel modulation | Methyl group enhances selectivity |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/CDK6 inhibition | Potent inhibitors for cell proliferation |

Q & A

Basic: What synthetic methodologies are recommended for preparing (5-Fluoropyrimidin-2-yl)methanamine hydrochloride?

Methodological Answer:

Synthesis typically involves fluorination of pyrimidine precursors followed by amine functionalization. For example:

Fluorination Step : Use nucleophilic fluorinating agents (e.g., KF or CsF) on 5-chloropyrimidin-2-yl intermediates under anhydrous conditions (60–80°C, DMF solvent) to introduce fluorine .

Amine Introduction : React the fluorinated pyrimidine with a protected amine (e.g., Boc-amine) via reductive amination (NaBH3CN, MeOH) or nucleophilic substitution (NH3/THF, 0–25°C). Deprotection with HCl yields the hydrochloride salt .

Purification : Column chromatography (silica gel, CH2Cl2:MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC or LC-MS .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) quantify purity (>98%) and detect impurities (e.g., dehalogenated byproducts) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 162.05 for the free base) .

Advanced: How can researchers optimize reaction yields when fluorine incorporation is inconsistent?

Methodological Answer:

Fluorination inefficiency often arises from steric hindrance or competing side reactions. Mitigation strategies:

- Catalytic Systems : Use Pd/Cu catalysts to enhance fluorination selectivity on pyrimidine rings .

- Protecting Groups : Protect the amine with Boc or Fmoc before fluorination to prevent undesired side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO or DMF) improve fluorine nucleophilicity. Reaction yields >80% are achievable under optimized conditions .

Advanced: How should contradictory activity data in enzyme inhibition assays be resolved?

Methodological Answer:

Contradictions may stem from assay variability or off-target effects. Systematic approaches include:

Assay Validation :

- Use positive controls (e.g., LOXL2 inhibitors for studies citing IC50 discrepancies ).

- Repeat assays under standardized conditions (pH, temperature, enzyme concentration).

Selectivity Profiling : Test against related enzymes (e.g., MAO-A/B, SSAO) to confirm target specificity .

Structural Analysis : Perform molecular docking to verify binding interactions with the fluoropyrimidine moiety .

Basic: What are the best practices for storage and handling to prevent degradation?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (Ar/N2) to prevent hygroscopic degradation .

- Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition (e.g., hydrolysis of the fluoropyrimidine ring under acidic conditions) .

Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Validation : Combine NMR, FT-IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities.

- For example, fluorine’s electron-withdrawing effect alters pyrimidine ring vibrations in FT-IR (C-F stretch at 1220–1280 cm⁻¹) .

Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex NMR spectra .

Advanced: What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

Enzyme Kinetics : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding .

Cellular Assays : Use CRISPR-edited cell lines (e.g., LOXL2-knockout) to validate target engagement .

Metabolite Profiling : LC-MS/MS identifies metabolites (e.g., defluorinated byproducts) that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.